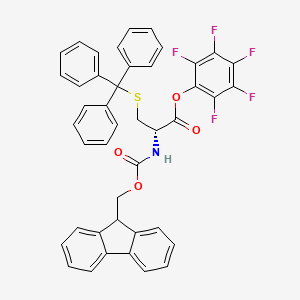

Fmoc-d-cys(trt)-opfp

Vue d'ensemble

Description

“Fmoc-d-cys(trt)-opfp” is a derivative of the amino acid cysteine, used in peptide synthesis . It is also known as Nα-Fmoc-S-trityl-D-cysteine .

Synthesis Analysis

“this compound” is used as a standard reagent for coupling cysteine into peptide sequences . It is recommended to introduce this derivative using the symmetrical anhydride or DIPCDI/HOBt activation to minimize enantiomerization .

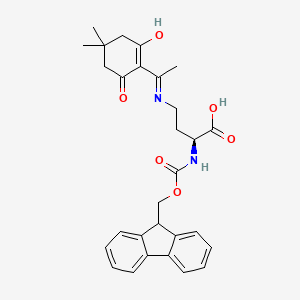

Molecular Structure Analysis

The molecular formula of “this compound” is C37H31NO4S . Its molecular weight is 585.71 g/mol .

Chemical Reactions Analysis

“this compound” is suitable for Fmoc solid-phase peptide synthesis .

Physical and Chemical Properties Analysis

“this compound” is a white to slight yellow to beige powder or crystals . It has a melting point of 168 - 173 °C .

Applications De Recherche Scientifique

Acid-labile Cys-protecting groups for the Fmoc/tBu strategy : Fmoc-Cys(Trt)-OH derivatives are crucial in the Fmoc/tBu strategy for peptide synthesis, especially for regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).

Racemization studies during stepwise Fmoc-Solid phase peptide synthesis : Fmoc-Cys(Trt)-OH is prone to racemization during peptide synthesis, but this can be reduced significantly through specific synthesis techniques (Kaiser et al., 1996).

Protection of histidine in peptide synthesis : The trityl (Trt) group, as in Fmoc-Cys(Trt)-OH, is ideal for side-chain protection of His in peptide syntheses, especially when combined with other protecting groups cleavable by mild acidolysis (Sieber & Riniker, 1987).

Adsorption on molecularly imprinted polymers : Fmoc-Cys(Trt)-OH and its analogues are used in studying the adsorption properties on molecularly imprinted polymers, important in understanding interactions and affinities in biochemical processes (Kim & Guiochon, 2005).

Synthesis of cyclic peptides as potential anti-malarials : Fmoc-Cys(Trt)-OH is used in the synthesis of cyclic peptides showing potent activity against malaria strains (Fagúndez et al., 2018).

Investigation in solid-phase peptide synthesis : Fmoc-Cys(Trt)-OH demonstrates excellent characteristics in Fmoc solid-phase peptide synthesis, especially in the synthesis and workup of peptides like Somatostatin (Mccurdy, 1989).

Epimerization-free preparation of C-terminal Cys peptide acid : Fmoc-Cys(Trt)-OH helps in achieving epimerization-free preparation of C-terminal-Cys-containing peptide acid, crucial for precise peptide synthesis (Tsuda et al., 2020).

Efficient chemical protein synthesis : Fmoc-Cys(Trt)-OH is used in chemical protein synthesis, particularly in facilitating fully convergent and one‐pot native chemical ligations (Kar et al., 2020).

Mécanisme D'action

Target of Action

Fmoc-D-Cys(Trt)-Opfp is a derivative of the amino acid cysteine . It is primarily used in the field of peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of disulfide bonds, which are important for the structural stability of many proteins .

Mode of Action

This compound interacts with its targets (peptide chains) through a process known as Fmoc solid-phase peptide synthesis . In this process, the compound is added to a growing peptide chain, contributing its cysteine residue to the chain. The Fmoc group (Fluorenylmethyloxycarbonyl) and Trt group (Trityl) are protecting groups that prevent unwanted side reactions during the synthesis process . They are removed after the peptide synthesis is complete, leaving behind the desired peptide product .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein synthesis and folding. By contributing cysteine residues to peptide chains, this compound plays a role in the formation of proteins. Moreover, the cysteine residues can form disulfide bonds, which are crucial for the correct folding and stability of many proteins .

Result of Action

The result of this compound’s action is the successful synthesis of peptide chains with the correct sequence of amino acids, including cysteine residues at the desired positions. These peptide chains can then fold into functional proteins, with disulfide bonds contributing to their structural stability .

Action Environment

The action of this compound is influenced by various environmental factors in the laboratory setting. These include the pH and temperature of the reaction, the presence of other reagents, and the specific protocol followed for the peptide synthesis. Proper storage conditions (2-8°C) are also important for maintaining the stability and efficacy of the compound .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Fmoc-D-Cys(Trt)-Opfp plays a significant role in biochemical reactions, particularly in the synthesis of peptides It interacts with various biomolecules during these processes

Molecular Mechanism

It is known to exert its effects at the molecular level during peptide synthesis

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAUCYDVXIPBDR-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H30F5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692811 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200395-72-8 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

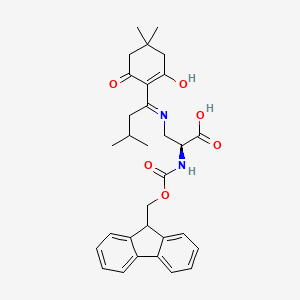

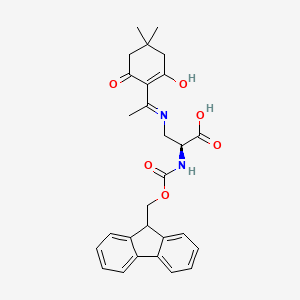

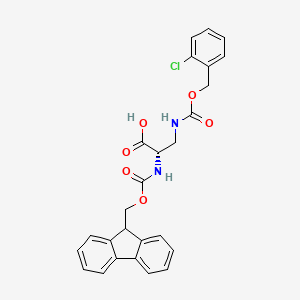

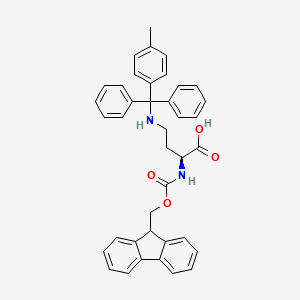

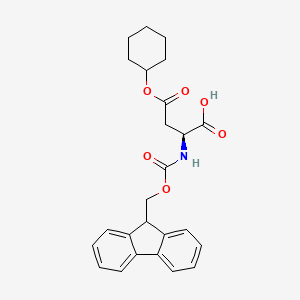

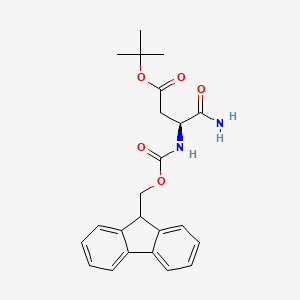

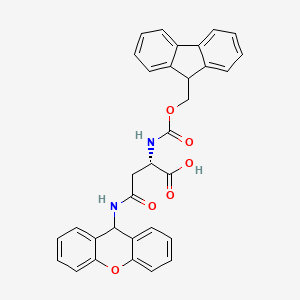

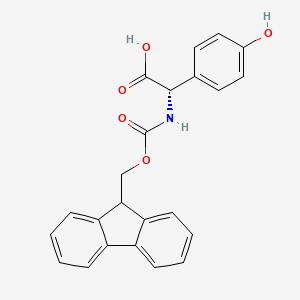

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.